4-imidazol-1-yl-1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperidine
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents . Imidazole has become an important synthon in the development of new drugs .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .Scientific Research Applications
Synthesis and Biological Activity
Research has explored the synthesis and potential biological activities of compounds structurally related to 4-imidazol-1-yl-1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperidine. For instance, studies on imidazopyridines and their derivatives have been conducted to evaluate their cytoprotective properties and potential as antiulcer agents. These compounds demonstrated significant cytoprotective activities in experimental models, highlighting their potential therapeutic applications in gastrointestinal disorders (Starrett et al., 1989).
Dual Endothelin/Angiotensin II Receptor Antagonism
The development of dual-acting antagonists against angiotensin II AT(1) and endothelin ET(A) receptors has been a significant area of research. Compounds incorporating the imidazolyl group have shown promising activity, suggesting potential utility in treating cardiovascular diseases, including hypertension and heart failure. This research underscores the versatility of the imidazolyl moiety in developing therapeutics with broad applications (Tellew et al., 2003).
Antiglaucoma Activity
Imidazolylphenyl sulfamate derivatives have been synthesized and evaluated for their potential as topically active carbonic anhydrase inhibitors for glaucoma treatment. These compounds, due to their water solubility and carbonic anhydrase inhibition properties, show promise as novel agents for reducing intraocular pressure, a key factor in glaucoma management (Lo et al., 1992).
Antitumor Activity
Further research has identified imidazolylalkyl derivatives as potent farnesyltransferase inhibitors, demonstrating significant preclinical antitumor activity. Such findings indicate the potential of these compounds in cancer therapy, particularly for tumors harboring specific genetic mutations that make them susceptible to farnesyltransferase inhibitors (Hunt et al., 2000).
Radiopharmaceutical Applications
In the development of radiopharmaceuticals, compounds containing the imidazolyl moiety have been explored for imaging applications, such as angiotensin II, AT1 receptor imaging. This research opens pathways for diagnostic applications in cardiovascular diseases, providing tools for better understanding and managing such conditions (Hamill et al., 1996).
Mechanism of Action
The mechanism of action of imidazole-containing compounds can vary widely depending on the specific compound and its intended use. For example, some imidazole derivatives show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
Future Directions
Given the broad range of chemical and biological properties of imidazole, it has become an important synthon in the development of new drugs . There is a great importance of heterocyclic ring containing drugs . Therefore, the future directions in this field could involve the development of new imidazole derivatives with improved therapeutic properties.
Properties
IUPAC Name |
4-imidazol-1-yl-1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-15-2-4-16(5-3-15)8-13-23(21,22)20-10-6-17(7-11-20)19-12-9-18-14-19/h2-5,8-9,12-14,17H,6-7,10-11H2,1H3/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWKIUNQSILAOQ-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCC(CC2)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCC(CC2)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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